molecular formula C2H8FNO B3048502 Ethanolamine hydrofluoride CAS No. 17140-77-1

Ethanolamine hydrofluoride

Cat. No.: B3048502
CAS No.: 17140-77-1
M. Wt: 81.09 g/mol
InChI Key: PTOKDFKDUYQOAK-UHFFFAOYSA-N
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Description

Ethanolamine hydrofluoride is a chemical compound that combines ethanolamine with hydrofluoric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is a colorless, viscous liquid with a strong odor reminiscent of ammonia. It is highly soluble in water and exhibits both basic and nucleophilic characteristics due to the presence of the amino and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanolamine hydrofluoride can be synthesized through the reaction of ethanolamine with hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

HOCH2CH2NH2+HFHOCH2CH2NH3F\text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{HF} \rightarrow \text{HOCH}_2\text{CH}_2\text{NH}_3\text{F} HOCH2​CH2​NH2​+HF→HOCH2​CH2​NH3​F

Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanolamine with hydrofluoric acid in a reactor. The reaction is carried out at a controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Ethanolamine hydrofluoride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reactions often occur in the presence of bases or acids to facilitate the substitution process.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted ethanolamine derivatives.

Scientific Research Applications

Ethanolamine hydrofluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: It plays a role in the study of cellular membranes and phospholipids, as ethanolamine is a component of phosphatidylethanolamine.

    Medicine: It is used in the formulation of pharmaceuticals and as a buffering agent in biological assays.

    Industry: It is employed in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of ethanolamine hydrofluoride involves its interaction with various molecular targets and pathways. In biological systems, this compound can be incorporated into phospholipids, affecting membrane fluidity and function. It also acts as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    Ethanolamine: A primary amine with similar chemical properties but lacks the fluoride component.

    Diethanolamine: Contains two hydroxyl groups and is used in similar applications but has different reactivity.

    Triethanolamine: Contains three hydroxyl groups and is used as a buffering agent and in the production of surfactants.

Uniqueness: Ethanolamine hydrofluoride is unique due to the presence of the fluoride ion, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific industrial and research applications where fluoride chemistry is advantageous.

Properties

IUPAC Name

2-aminoethanol;hydrofluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.FH/c3-1-2-4;/h4H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOKDFKDUYQOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N.F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169091
Record name Ethanolamine hydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17140-77-1
Record name Ethanolamine hydrofluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanolamine hydrofluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHANOLAMINE HYDROFLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UT951O512
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanolamine hydrofluoride
Reactant of Route 2
Ethanolamine hydrofluoride
Reactant of Route 3
Ethanolamine hydrofluoride
Reactant of Route 4
Ethanolamine hydrofluoride
Reactant of Route 5
Ethanolamine hydrofluoride
Reactant of Route 6
Ethanolamine hydrofluoride

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